molecular formula C7H9N3O3 B12897405 N-(1-Acetyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide CAS No. 917613-35-5

N-(1-Acetyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B12897405
CAS No.: 917613-35-5
M. Wt: 183.16 g/mol
InChI Key: RXLSHAUYQOZCEP-UHFFFAOYSA-N
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Description

N-(1-Acetyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or β-keto esters. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Acetyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

N-(1-Acetyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-Acetyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.

    4-Aminoantipyrine: A pyrazolone derivative used in various chemical assays.

    Dipyrone: A pyrazolone-based drug with analgesic and antipyretic properties.

Uniqueness

N-(1-Acetyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide is unique due to its specific functional groups and potential applications. Its acetyl and acetamide groups provide distinct chemical properties that can be exploited in various synthetic and biological contexts.

Biological Activity

N-(1-Acetyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide (CAS No. 917613-35-5) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H9N3O3C_7H_9N_3O_3, with a molecular weight of 183.17 g/mol. The structure features an acetyl group and a pyrazole moiety, which are known to contribute to its biological properties.

Research indicates that compounds containing pyrazole structures often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Pyrazole derivatives have been identified as potential CDK inhibitors, which play crucial roles in cell cycle regulation and cancer progression.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives can scavenge free radicals, thereby exhibiting protective effects against oxidative stress.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and related compounds:

Study Cell Line IC₅₀ (µM) Mechanism
Bouabdallah et al.Hep-23.25Cytotoxicity
Wei et al.A54926Growth inhibition
Li et al.NCI-H4600.46Autophagy induction
Zheng et al.A549Not specifiedInduction of apoptosis

These findings suggest that the compound may induce cell death in various cancer cell lines through mechanisms such as apoptosis and autophagy.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also notable. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Case Studies

  • In vitro Studies on Cancer Cells : In a study by Xia et al., the compound was evaluated for its cytotoxic effects on MCF7 breast cancer cells. The results indicated significant growth inhibition, supporting its potential as an anticancer agent.
  • CDK2 Inhibition : Research conducted by Mohareb and Kumar demonstrated that certain pyrazole derivatives exhibit potent CDK2 inhibition, with IC₅₀ values as low as 0.07 µM for some compounds. This suggests a promising avenue for developing targeted cancer therapies.

Properties

CAS No.

917613-35-5

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

N-(2-acetyl-5-oxo-1H-pyrazol-4-yl)acetamide

InChI

InChI=1S/C7H9N3O3/c1-4(11)8-6-3-10(5(2)12)9-7(6)13/h3H,1-2H3,(H,8,11)(H,9,13)

InChI Key

RXLSHAUYQOZCEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN(NC1=O)C(=O)C

Origin of Product

United States

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